N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide
Description
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide is a pyridazinone derivative featuring a 1,6-dihydropyridazin-6-one core substituted at position 3 with a thiophen-2-yl group. The molecule is further functionalized with a propyl chain linked to a 2-(thiophen-2-yl)acetamide moiety. Pyridazinones are heterocyclic systems known for their pharmacological relevance, including phosphodiesterase (PDE) inhibition and cardiovascular activity . The inclusion of thiophene rings enhances lipophilicity and may improve bioavailability compared to purely aromatic substituents.
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-16(12-13-4-1-10-23-13)18-8-3-9-20-17(22)7-6-14(19-20)15-5-2-11-24-15/h1-2,4-7,10-11H,3,8-9,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCUHEKERIJVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally involves the formation of the pyridazinone core followed by the addition of the thiophene moiety.
Specific reaction conditions such as temperature, catalysts, and solvents are optimized to ensure high yield and purity.
Typical reagents include hydrazine derivatives and thiophene-based starting materials.
Industrial Production Methods
Large-scale production may utilize batch reactors with precise control over reaction parameters.
Techniques like chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative reactions where functional groups on the thiophene ring are targeted.
Reduction: : The compound can be reduced to modify specific functional groups, potentially altering its activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the thiophene rings.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride.
Substitution reactions may require acidic or basic catalysts.
Major Products Formed
Oxidation might yield sulfoxides or sulfones.
Reduction may produce alcohols or amines.
Substitution reactions can introduce various functional groups, significantly altering the molecule's properties.
Scientific Research Applications
Chemistry
Used as a building block for creating more complex molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology
Examined for its interactions with biological macromolecules.
Medicine
Explored for potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Structure-activity relationship (SAR) studies help to optimize its pharmacological properties.
Industry
Utilized in the synthesis of materials with specific electronic or optical properties.
Potential use in developing novel polymers or coatings.
Mechanism of Action
The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of thiophene and pyridazinone moieties allows for hydrogen bonding, pi-stacking, and other intermolecular interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridazinone vs. Pyrimidinone Derivatives
The target compound’s pyridazinone core (two adjacent nitrogen atoms) differs from pyrimidinone analogs (e.g., 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides), which have two nitrogen atoms separated by a carbon ().
Table 1: Heterocyclic Core Comparison
*logP values inferred from structural analogs.
Thiophene vs. Thietan Substituents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () features a thietan-3-yloxy group, a four-membered sulfur-containing ring, whereas the target compound uses thiophen-2-yl groups. Thiophene’s aromaticity and larger conjugated system may enhance π-π stacking interactions in biological targets compared to thietan’s strained, non-aromatic structure .
Side Chain Modifications
Acetamide Linkage
The 2-(thiophen-2-yl)acetamide side chain in the target compound is structurally analogous to intermediates like methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (, compound 96b).
Table 2: Side Chain Comparison
Physicochemical and ADMET Properties
- Metabolic Stability : Thiophene rings may undergo CYP450-mediated oxidation, posing a risk of reactive metabolite formation compared to saturated thietan groups () .
- Hydrogen Bonding: The pyridazinone core and acetamide group provide hydrogen bond donors/acceptors, enhancing target engagement but possibly limiting blood-brain barrier penetration.
Biological Activity
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
This structure features a dihydropyridazine core with thiophene substituents, which are known to enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds with thiophene moieties exhibit antimicrobial properties . For instance, derivatives similar to this compound were tested against Acinetobacter baumannii and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to >64 mg/L, with certain derivatives showing significant bactericidal effects against resistant strains .
| Compound | MIC (mg/L) | Activity |
|---|---|---|
| Thiophene Derivative 4 | 16 | Bactericidal against Col-R A. baumannii |
| Thiophene Derivative 5 | 32 | Bactericidal against Col-R E. coli |
| Thiophene Derivative 8 | 32 | Bactericidal against Col-R A. baumannii |
2. Anticancer Properties
The compound has shown potential as an anticancer agent . A study on novel piperazine derivatives indicated that similar structures exhibited cytotoxic effects on various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways associated with cell proliferation and apoptosis .
3. Enzyme Inhibition
The compound is believed to interact with several enzymes, including monoamine oxidases (MAO). Inhibition of MAO A and B can lead to increased levels of neurotransmitters such as serotonin and dopamine, which is beneficial in treating mood disorders . The specificity of the compound for MAO B suggests potential applications in neurodegenerative diseases.
The biological activity of this compound may be attributed to:
- Enzyme inhibition : Targeting MAO enzymes leads to altered neurotransmitter levels.
- Membrane disruption : The thiophene groups may interact with bacterial membranes, increasing permeability and leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted in 2024 evaluated the antimicrobial efficacy of various thiophene derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound displayed promising bactericidal activity, particularly against multi-drug resistant strains .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, derivatives were tested against human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
